molecular formula C13H12N2OS B2600407 1-Phenyl-3-(prop-2-en-1-ylsulfanyl)-1,2-dihydropyrazin-2-one CAS No. 2415603-79-9

1-Phenyl-3-(prop-2-en-1-ylsulfanyl)-1,2-dihydropyrazin-2-one

Cat. No. B2600407
CAS RN: 2415603-79-9
M. Wt: 244.31
InChI Key: QYXGBFFXKHQMTG-UHFFFAOYSA-N
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Description

The compound “1-Phenyl-3-(prop-2-en-1-ylsulfanyl)-1,2-dihydropyrazin-2-one” is an organic compound containing a phenyl group, a prop-2-en-1-ylsulfanyl group, and a 1,2-dihydropyrazin-2-one group. The presence of these functional groups suggests that this compound could participate in a variety of chemical reactions .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined by the arrangement and connectivity of its constituent atoms. Unfortunately, without more specific information or experimental data, it’s difficult to provide a detailed analysis of its molecular structure .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by its functional groups. For instance, the phenyl group could participate in electrophilic aromatic substitution reactions, while the prop-2-en-1-ylsulfanyl group could undergo addition reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For instance, the presence of a phenyl group could contribute to its aromaticity, while the prop-2-en-1-ylsulfanyl group could influence its reactivity .

Scientific Research Applications

properties

IUPAC Name

1-phenyl-3-prop-2-enylsulfanylpyrazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2OS/c1-2-10-17-12-13(16)15(9-8-14-12)11-6-4-3-5-7-11/h2-9H,1,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYXGBFFXKHQMTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCSC1=NC=CN(C1=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Phenyl-3-(prop-2-en-1-ylsulfanyl)-1,2-dihydropyrazin-2-one

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